OCF3 vs. CF3 Lipophilicity Advantage
The ortho-trifluoromethoxy (-OCF3) group on Fmoc-Hph(2-OCF3)-OH provides a distinct lipophilicity profile compared to its closest structural analog, Fmoc-Hph(2-CF3)-OH (trifluoromethyl homophenylalanine). While direct experimental LogP for Fmoc-Hph(2-CF3)-OH is not universally reported, class-level comparisons between -OCF3 and -CF3 are well-established and can be contextualized with available phenylalanine analog data. The -OCF3 group is consistently more lipophilic than the -CF3 group [1]. For instance, comparing the phenylalanine analogs Fmoc-Phe(2-OCF3)-OH (LogP = 6.36) versus Fmoc-Phe(2-CF3)-OH (LogP = 5.98) [2] demonstrates an increase of 0.38 LogP units. This class-level inference is further supported by the calculated LogP for Fmoc-Hph(2-OCF3)-OH itself, which is 5.51 , and the LogP of a positional isomer, Fmoc-4-trifluoromethoxy-L-homophenylalanine, which is 6.2 [3]. The trend confirms that the -OCF3 substitution reliably elevates lipophilicity, a key parameter for membrane permeability and target binding in drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.51 (Calculated) ; Related Phe(2-OCF3)-OH analog LogP = 6.36 |
| Comparator Or Baseline | Fmoc-Phe(2-CF3)-OH LogP = 5.98 [2]; Fmoc-Hph(2-CF3)-OH (data not available; class inference applies) |
| Quantified Difference | ΔLogP ≈ +0.38 for -OCF3 over -CF3 (based on phenylalanine analogs) |
| Conditions | Computed partition coefficients (XLogP3) from authoritative databases and vendor-supplied computational chemistry data |
Why This Matters
Higher lipophilicity (LogP) directly influences a peptide's ability to cross biological membranes, affecting bioavailability and cellular uptake; selecting the -OCF3 variant over -CF3 can be a strategic decision when increased permeability is desired.
- [1] NBInno. (2026). The Importance of Trifluoromethoxy Group in Chemical Synthesis. View Source
- [2] ChemSrc. (2025). FMOC-L-2-trifluoromethylphenylalanine, CAS No. 352523-16-1. Product Page. View Source
- [3] PubChem. Fmoc-4-trifluoromethoxy-L-homophenylalanine, CID 72208843. Computed Properties. View Source
